molecular formula C9H16ClNO2 B2498935 Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride CAS No. 2334476-73-0

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B2498935
CAS No.: 2334476-73-0
M. Wt: 205.68
InChI Key: XRMINVQYJGVCCV-UHFFFAOYSA-N
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Description

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of pyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of prop-2-enyl groups through a substitution reaction . The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The prop-2-enyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • L-Proline methyl ester hydrochloride
  • D-Proline methyl ester hydrochloride
  • Ethyl (2S)-2-pyrrolidinecarboxylate
  • N-Benzyl-L-proline ethyl ester

Uniqueness

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific structural features, such as the prop-2-enyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-3-5-9(8(11)12-2)6-4-7-10-9;/h3,10H,1,4-7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMINVQYJGVCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCN1)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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